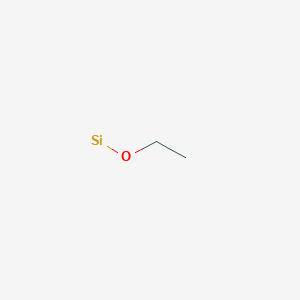

Ethoxysilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethoxysilane, also known by its chemical name with the molecular formula C2H8OSi, is a compound with a molecular weight of 73.15 g/mol. This compound is primarily used in research and is not intended for human or veterinary use.

化学反応の分析

Hydrolysis Reactions

Ethoxysilanes undergo hydrolysis when exposed to moisture or water, leading to the formation of silanol groups (Si-OH). The general hydrolysis reaction can be represented as follows:

R3Si OEt+H2O→R3Si OH+EtOH

This reaction is crucial as it activates the silane for subsequent reactions with substrates, such as silica or other silicates.

Condensation Reactions

Following hydrolysis, ethoxysilanes can undergo condensation reactions, where silanol groups react with each other to form siloxane bonds (Si-O-Si). The condensation reaction can be represented as:

R3Si OH+R3Si OH→R3Si O SiR3+H2O

This process leads to the formation of polysiloxanes, which are essential in creating durable coatings and adhesives.

Reaction Mechanisms

The mechanisms of hydrolysis and condensation are influenced by pH and temperature:

-

Acidic Conditions : The alkoxy groups are protonated, increasing the electrophilicity of silicon and facilitating nucleophilic attack by water.

-

Basic Conditions : Hydroxide ions act as nucleophiles, leading to faster hydrolysis rates compared to acidic conditions.

The kinetic behavior of these reactions can vary significantly based on the structure of the ethoxysilane and the surrounding environment .

Rate Constants

The rate constants for the hydrolysis and condensation reactions of ethoxysilanes are influenced by several factors, including:

-

Alkoxy Group Structure : Methoxy groups exhibit higher reactivity than ethoxy groups under similar conditions.

-

Steric Effects : The presence of bulky alkyl groups can hinder reaction rates due to steric hindrance .

Temperature Dependence

The Arrhenius equation describes how reaction rates increase with temperature:

k=Ae−RTEa

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. Higher temperatures generally lead to increased rates of hydrolysis and condensation reactions .

Surface Modification

Ethoxysilanes are extensively used for modifying surfaces, particularly silica-based materials. By forming strong siloxane bonds with silica surfaces, they enhance adhesion properties in coatings and composites.

Coupling Agents

In polymer chemistry, ethoxysilanes serve as coupling agents that improve compatibility between organic polymers and inorganic fillers, enhancing mechanical properties and durability.

Reducing Agents

Trithis compound has been identified as a reducing agent in various organic transformations, including the reduction of carbonyl compounds and amides .

Hydrolysis Rate Constants for Various Ethoxysilanes

| This compound Type | Hydrolysis Rate Constant (k) | Reaction Conditions |

|---|---|---|

| Trithis compound | Varies with pH | Acidic/Basic |

| Methyltrithis compound | Higher than Trithis compound | Acidic |

| Propyltrithis compound | Lower than Trithis compound | Basic |

Comparison of Reaction Rates Under Different Conditions

| Condition | Hydrolysis Rate | Condensation Rate |

|---|---|---|

| Acidic | Fast | Moderate |

| Neutral | Moderate | Slow |

| Basic | Very Fast | Fast |

科学的研究の応用

Ethoxysilane has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it can be used as a reagent for biochemical assays and molecular biology experiments. In medicine, it may be used in the development of new drugs or therapeutic agents. In industry, it can be used in the production of various chemical products.

類似化合物との比較

Ethoxysilane can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include other organosilicon compounds with similar molecular weights and functional groups. The uniqueness of this compound lies in its specific molecular structure and the particular applications it is used for in research.

Conclusion

This compound is a valuable compound in scientific research with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a useful tool for studying various biochemical and molecular processes.

特性

CAS番号 |

18165-31-6 |

|---|---|

分子式 |

C2H8OSi |

分子量 |

73.15 g/mol |

InChI |

InChI=1S/C2H5OSi/c1-2-3-4/h2H2,1H3 |

InChIキー |

CWAFVXWRGIEBPL-UHFFFAOYSA-N |

SMILES |

CCO[Si] |

正規SMILES |

CCO[Si] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。